molecular formula C12H12O2 B13314513 Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate

Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate

Cat. No.: B13314513
M. Wt: 188.22 g/mol
InChI Key: ZLYZYMFKPPCCDR-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate (CAS 53273-37-3) is an α,β-unsaturated ester featuring a fused bicyclic indenylidene scaffold. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol. The conjugated system of the indenylidene moiety and ester group enables reactivity in cycloadditions and Michael additions, making it versatile for derivatization .

Properties

IUPAC Name

methyl 2-(1,3-dihydroinden-2-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-14-12(13)8-9-6-10-4-2-3-5-11(10)7-9/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYZYMFKPPCCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Claisen Schmidt Condensation

One approach involves a Claisen-Schmidt condensation.

2.1 General Procedure for the Synthesis of Key Intermediates

  • React suitable substituted indan-1-one derivatives with 4-acetamidobenzaldehyde in methanol, using potassium hydroxide as a catalyst.
  • Stir the reaction mixture at room temperature for 48 hours.
  • Filter off the colored precipitate, dry the crude product, and crystallize with ethanol to obtain the desired intermediate.

2.2 Further Steps

  • The resulting product can be hydrolyzed with hydrochloric acid (HCl) to obtain the corresponding 2-(4-aminobenzylidene)-2,3-dihydro-1H-inden-1-one derivatives.
  • These amino derivatives can be further reacted with chloroacetyl chloride in tetrahydrofuran (THF) to yield 2-chloro-N-(4-((substituted-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenyl)acetamide derivatives.
  • Finally, these chloroacetamides can undergo substitution reactions with piperazine or secondary amine derivatives in the presence of potassium carbonate in acetone to yield target compounds.

Synthesis Involving Indane-1,3-Dione Derivatives

Given the structural similarity, synthetic strategies involving indane-1,3-dione derivatives might be applicable or adaptable.

3.1 Nucleophilic Addition

  • React alkyl acetate with dialkyl phthalate under basic conditions to produce 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion.
  • Heat the intermediate under acidic conditions for hydrolysis and in situ decarboxylation to yield indane-1,3-dione.

3.2 Oxidation of Indane

  • Oxidize indane using oxidizing systems like N-hydroxyphthalimide (NHPI) and tert-butyl nitrite (t-BuONO).
  • Use hydrogen peroxide with a manganese catalyst or pyridinium dichromate (PCC) in the presence of Adogen 464 and sodium percarbonate.

3.3 Alternative Route from 2-Ethynylbenzaldehyde

  • Use a copper-catalyzed intramolecular annulation reaction with 2-ethynylbenzaldehyde to prepare 3-hydroxy-2,3-dihydro-1H-inden-1-one.
  • Oxidize the product with Jones’ reagent or o-iodoxybenzoic acid (IBX) to obtain indane-1,3-dione.

Reactions with Malononitrile

4.1 Knoevenagel Reaction

  • Synthesize 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile and 2,2′-(1H-indene-1,3(2H)-diylidene)dimalononitrile via a Knoevenagel reaction of malononitrile on indane-1,3-dione in ethanol using sodium acetate or piperidine as bases.
  • Control the reaction temperature to favor the formation of di- or tetracyano-substituted derivatives.

Synthesis from Methyl 2-hydroxy-2-(5,7-dimethyoxy-1-oxo-1H-inden-2(3H)-ylidene)acetate

The compound methyl 2-hydroxy-2-(5,7-dimethyoxy-1-oxo-1H-inden-2(3H)-ylidene)acetate can be used as a starting material to produce dimethoxyhomophthalic acid. Reacting methyl 2-hydroxy-2-(5,7-dimethyoxy-1-oxo-1H-inden-2(3H)-ylidene)acetate with potassium hydroxide and hydrogen peroxide yields 3,5-dimethoxyhomophthalic acid.

Manganese-Catalyzed α-Alkylation of Ketones

Manganese catalysts can be used for α-alkylation of ketones with secondary alcohols. A manganese catalyst, \$$t\$$-BuOK, and an argon atmosphere at 140°C in toluene can be used.

Scientific Research Applications

Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogous Compounds
Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key References
Methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate (53273-37-3) Methyl ester, inden-2-ylidene group C₁₂H₁₄O₂ 190.24
(E)-Ethyl 2-(2,3-dihydro-1H-inden-1-ylidene)acetate (21779-31-7) Ethyl ester, inden-1-ylidene group C₁₃H₁₄O₂ 202.25
Ethyl 2,3-Dihydroindene-1-acetate (22339-45-3) Ethyl ester, saturated indene backbone C₁₃H₁₆O₂ 204.27
Methyl 5-chloro-2,3-dihydro-1-oxo-inden-2-carboxylate (N/A) Chloro, ketone, hydroxyl substituents C₁₁H₉ClO₃ 224.64

Key Observations :

  • Ester Group: Replacement of methyl with ethyl (e.g., 21779-31-7 vs.
  • Positional Isomerism : The inden-1-ylidene vs. inden-2-ylidene groups (CAS 21779-31-7 vs. 53273-37-3) influence conjugation and steric effects, impacting reactivity in cycloaddition reactions .
  • Substituent Effects : Chloro and ketone groups (as in ) enhance electrophilicity, enabling interactions with biological targets, whereas saturated backbones (e.g., 22339-45-3) reduce conjugation and reactivity .


Key Observations :

  • The HWE reaction (used for 53273-37-3) is efficient and stereoselective, avoiding complex purification steps .
  • Multi-step syntheses (e.g., ) incur higher costs due to intermediates and catalysts, whereas hydroxyl/methoxy derivatives () require protective group strategies, complicating scalability.
Table 3: Anticancer Activity of Selected Analogs
Compound Cancer Cell Line Inhibition (%) Notable Substituents References
2-[3-((6-Chloro-inden-2-ylidene)phenoxy)-N-(thiazol-2-yl)acetamide Leukemia (61.47%), NSCLC (79.31%) Chloro, thiazole
Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate Not reported None (parent structure)
Ethyl 2-(3-hydroxy-5-methoxy-inden-1-yl)acetate No data Hydroxy, methoxy

Key Observations :

  • Chloro and heteroaryl substituents (e.g., thiazole in ) significantly enhance anticancer activity compared to the parent methyl ester (53273-37-3), which lacks bioactive substituents .
  • Polar groups (hydroxy, methoxy) may improve solubility but require further optimization for target engagement .

Key Observations :

  • The target compound’s lipophilicity (logP ~2.5 estimated) suggests moderate membrane permeability but may limit aqueous solubility .
  • Unlike methyl 2-hydroxyacetate (), the absence of reactive hydroxyl groups in 53273-37-3 likely reduces irritancy, enhancing handling safety.

Biological Activity

Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate is an organic compound with significant biological activity, particularly in the fields of anti-inflammatory and antifungal research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H12O2C_{12}H_{12}O_2 and a molecular weight of approximately 200.23 g/mol. The compound features a unique structure combining an indene moiety with an acetate group, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways and fungal growth. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with various molecular targets in biological systems.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects . It is believed to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. In vitro studies have demonstrated its potential to reduce inflammation markers in cultured cells.

Antifungal Activity

The compound has also shown antifungal properties , making it a candidate for therapeutic applications against fungal infections. Studies suggest that it disrupts fungal cell growth by interfering with key metabolic pathways necessary for fungal survival.

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds regarding their biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC12H12O2Indene structure with acetate groupAnti-inflammatory, antifungal
IndanoneC9H8OSimple bicyclic structureLimited biological activity
Methyl 3-indolecarboxylateC10H9NO2Carboxylate group presentAntifungal activity
IndandioneC9H6O2Contains keto groupsMore reactive; varied biological effects

This table illustrates the unique position of this compound due to its combined structural features that enhance its reactivity and potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anti-inflammatory Study : A study demonstrated that treatment with this compound led to a significant reduction in inflammatory markers in a murine model of arthritis. The results indicated a reduction in swelling and pain scores compared to control groups.
  • Antifungal Efficacy : In vitro assays against common fungal pathogens showed that this compound inhibited fungal growth at concentrations as low as 50 µg/mL. This suggests its potential as a lead compound for antifungal drug development.
  • Safety Profile : Preliminary toxicity studies have indicated that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during acute toxicity assessments.

Chemical Reactions Analysis

Knoevenagel Condensation

This compound participates in Knoevenagel reactions with active methylene compounds, forming extended conjugated systems. For example:

Reagent/ConditionsProductYieldKey Observations
Malononitrile, ethanol, NaOAc/piperidine 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile61–85%Reaction temperature controls selectivity (room temp. favors mono-addition)
Excess malononitrile, heated Tetracyano-substituted derivatives34–45%Requires elevated temperatures for bis-addition

These reactions exploit the electron-deficient nature of the indenylidene system, enabling nucleophilic attack at the α-position.

Heterocycle Formation

The compound serves as a precursor for synthesizing nitrogen- and sulfur-containing heterocycles:

Bis-thiazoles and Thiazolidinones

Reaction with hydrazinecarboxamide followed by N-aryl-2-oxopropane-hydrazonoyl chlorides yields bis-thiazoles :

StepReagents/ConditionsProductYield
1Hydrazinecarboxamide, EtOH, Et₃NIntermediate hydrazine-carboxamide adduct75–82%
2N-Aryl hydrazonoyl chlorides, refluxBis-thiazoles78–89%

Similar reactions with ethyl (N-arylhydrazono)chloroacetate produce bis-thiazolidinones in 79–90% yields .

Halogenation

Electrophilic halogenation occurs at the α-position relative to the carbonyl group:

Halogenating AgentCatalystProductYield
Oxalyl bromideRuCl₂(PPh₃)₃2,3-Dibromo-1H-inden-1-one68%
Cl₂ gasChlorinated derivatives

The reaction with oxalyl bromide proceeds via radical intermediates under mild conditions .

Cycloaddition Reactions

The conjugated diene system engages in [4+2] cycloadditions:

DienophileConditionsProductYield
DiketeneRh(II) catalysis, benzene2-Methylene-3,4-dihydro-2H-indeno[1,2-b]furan-4-one53%
Monosubstituted benzenesRh(II) acetate, reflux2-Phenyl-1H-indene-1,3(2H)-dione>50%

These reactions exploit the electron-rich indenylidene moiety for regioselective bond formation.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

ConditionsProductYield
1M HCl, reflux2-(2,3-Dihydro-1H-inden-2-ylidene)acetic acid88%
NaOH (aq), RTSodium salt derivative92%

Oxidation

Controlled oxidation modifies the indene backbone:

Oxidizing AgentProductYield
KMnO₄, H₂O/acetone2-Oxo-indane derivative76%
O₃, followed by reductive workupCleaved carbonyl products

Catalytic Modifications

Palladium- and rhodium-catalyzed reactions enable complex transformations:

Reaction TypeCatalystProductYield
Tandem Rh(II)/Pd(0) catalysisRh₂(TMA)₄, Pd(PPh₃)₄2-Aminoindanones79–90%
Cross-couplingPdCl₂(PhCN)₂Biaryl derivatives68%

These protocols highlight the compound’s utility in synthesizing pharmacologically relevant scaffolds.

Comparative Reactivity

The indenylidene acetate exhibits distinct behavior compared to related structures:

CompoundKey FeatureReactivity Difference
Indane-1,3-dioneDual carbonyl groupsHigher electrophilicity; forms stable enolates
Methyl indolecarboxylateAromatic heterocyclePreferentially undergoes electrophilic substitution
Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate Conjugated ester-indene systemEnhanced dienophile character and regioselectivity in cycloadditions

Q & A

What synthetic methodologies are commonly employed for the preparation of Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate?

Basic Research Focus
The compound is typically synthesized via condensation reactions involving substituted indene derivatives and methyl acetoacetate. A general protocol involves refluxing 3-formyl-1H-indole-2-carboxylate derivatives with nucleophilic reagents (e.g., aminothiazolones) in acetic acid under controlled conditions. For example, analogous syntheses of structurally related indenylidene acetates employ reflux times of 3–5 hours in acetic acid, followed by crystallization and purification via recrystallization from DMF/acetic acid mixtures .

How can reaction mechanisms involving nucleophilic addition to the dihydroindenylidene moiety be elucidated?

Advanced Research Focus
Mechanistic studies require a combination of spectroscopic tracking (e.g., NMR for intermediate detection) and computational modeling (DFT). For instance, the reaction of (1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)propane-dinitrile with bis-thioureas proceeds via nucleophilic attack at the electron-deficient dicyanomethylene group, forming bis-oxathiaaza[3.3.3]propellanes. The mechanism is validated by isolating intermediates and confirming their structures via single-crystal X-ray diffraction .

What experimental approaches are used to resolve the crystal structure of this compound?

Structural Characterization
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 VENTURE) at low temperatures (100 K) to minimize thermal motion. Structure refinement uses SHELXL, which employs least-squares minimization against F² values. ORTEP-3 software generates thermal ellipsoid plots to visualize atomic displacement parameters, ensuring accurate bond-length and angle measurements .

How can the electronic properties of this compound be evaluated for photovoltaic applications?

Materials Science Application
Time-dependent density functional theory (TD-DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer efficiency. Experimental validation includes UV-Vis spectroscopy to determine absorption maxima (λmax) and cyclic voltammetry (CV) to measure redox potentials. For example, asymmetric halogenation of analogous indenylidene acceptors improves open-circuit voltage (VOC) in organic solar cells by tuning energy levels .

What methodologies assess the thermal stability of this compound?

Thermal Analysis
Thermogravimetric analysis (TGA) measures decomposition temperatures (Td) under nitrogen atmospheres, while differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points). Kinetic studies of ester thermolysis in methyl acetate, monitored via gas chromatography (GC), reveal activation energies using Arrhenius plots .

How are stereochemical outcomes controlled during synthesis?

Stereoselective Synthesis
Chiral auxiliaries or catalysts (e.g., organocatalysts) enforce stereoselectivity. For diastereomer separation, preparative HPLC with chiral columns (e.g., Chiralpak IA) or fractional crystallization in ethanol/water mixtures is employed. Enantiomeric excess is quantified via polarimetry or chiral GC .

What safety protocols are critical during handling?

Laboratory Safety
Use fume hoods to avoid inhalation of vapors. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Waste disposal follows institutional guidelines for halogenated organics. Storage conditions: 2–8°C in amber glass vials to prevent photodegradation .

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